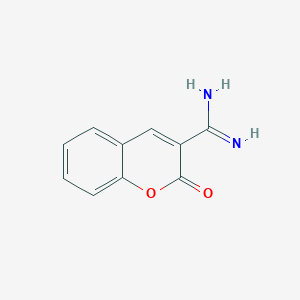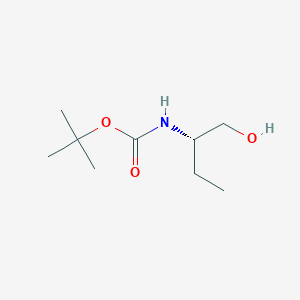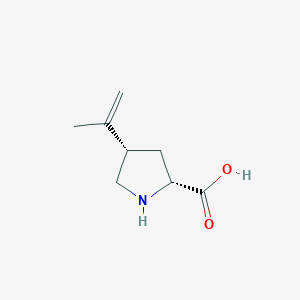
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,4S)-4-Prop-1-en-2-ylpyrrolidine-2-carboxylic acid, commonly known as pipecolic acid, is a non-proteinogenic amino acid found in various biological systems. It is an essential component of the human nervous system, where it acts as a neurotransmitter. Pipecolic acid has also been found to play a crucial role in the immune system and has been linked to various physiological and biochemical processes.
Applications De Recherche Scientifique
Pipecolic acid has been extensively studied for its role in the central nervous system. It has been found to act as a neurotransmitter and has been linked to various neurological disorders, including epilepsy, schizophrenia, and Alzheimer's disease. Pipecolic acid has also been found to play a crucial role in the immune system, where it acts as an immunomodulator. It has been linked to various autoimmune diseases, including lupus, rheumatoid arthritis, and multiple sclerosis.
Mécanisme D'action
The mechanism of action of pipecolic acid is not fully understood. However, it is believed to act as a neurotransmitter by binding to specific receptors in the brain. It has been found to activate the GABAergic system, which is responsible for inhibiting neuronal activity. Pipecolic acid has also been found to modulate the immune system by regulating the production of cytokines and chemokines.
Biochemical and Physiological Effects:
Pipecolic acid has been found to have various biochemical and physiological effects. It has been linked to the regulation of neurotransmitter release, the inhibition of neuronal activity, and the modulation of the immune system. Pipecolic acid has also been found to play a crucial role in the metabolism of lysine and arginine, two essential amino acids.
Avantages Et Limitations Des Expériences En Laboratoire
Pipecolic acid has several advantages for lab experiments. It is readily available and can be synthesized using various methods. Pipecolic acid is also stable and can be stored for extended periods. However, pipecolic acid has some limitations for lab experiments. It is relatively expensive, and its purity can be challenging to maintain. Pipecolic acid can also be toxic in high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of pipecolic acid. One area of research is the role of pipecolic acid in neurological disorders. Further studies are needed to understand the mechanism of action of pipecolic acid and its potential therapeutic applications. Another area of research is the role of pipecolic acid in the immune system. Further studies are needed to understand the immunomodulatory effects of pipecolic acid and its potential use in the treatment of autoimmune diseases. Additionally, the development of new synthesis methods for pipecolic acid could lead to more efficient and cost-effective production.
Méthodes De Synthèse
Pipecolic acid can be synthesized through various methods, including the Strecker synthesis, the Gabriel synthesis, and the Hofmann degradation. The Strecker synthesis involves the reaction between an aldehyde or ketone and ammonia, followed by the addition of hydrocyanic acid. The Gabriel synthesis involves the reaction between phthalimide and potassium hydroxide, followed by the addition of an alkyl halide. The Hofmann degradation involves the reaction between an amide and sodium hypochlorite, followed by the addition of sodium hydroxide. However, the most commonly used method for the synthesis of pipecolic acid is the catalytic hydrogenation of L-pipecolinic acid.
Propriétés
| 150821-48-0 | |
Formule moléculaire |
C8H13NO2 |
Poids moléculaire |
155.19 g/mol |
Nom IUPAC |
(2R,4S)-4-prop-1-en-2-ylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H13NO2/c1-5(2)6-3-7(8(10)11)9-4-6/h6-7,9H,1,3-4H2,2H3,(H,10,11)/t6-,7-/m1/s1 |
Clé InChI |
ZHJAYBVPHIYUEA-RNFRBKRXSA-N |
SMILES isomérique |
CC(=C)[C@@H]1C[C@@H](NC1)C(=O)O |
SMILES |
CC(=C)C1CC(NC1)C(=O)O |
SMILES canonique |
CC(=C)C1CC(NC1)C(=O)O |
Synonymes |
D-Proline, 4-(1-methylethenyl)-, cis- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[(6Ar,10aR)-1-[tert-butyl(dimethyl)silyl]oxy-6,6-dimethyl-3-(2-methyloctan-2-yl)-6a,7,10,10a-tetrahydrobenzo[c]chromen-9-yl]methanol](/img/structure/B136151.png)
![4-[(2-Fluoro-5-methoxyphenyl)methyl]piperidine](/img/structure/B136155.png)

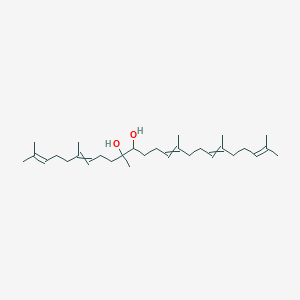

![benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate](/img/structure/B136169.png)

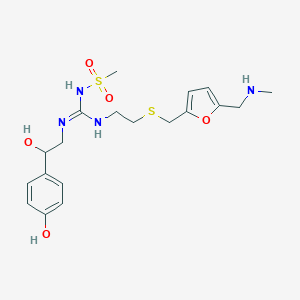
![Decahydropyrazino[1,2-d][1,4]diazepine](/img/structure/B136175.png)
